罗尼达唑

描述

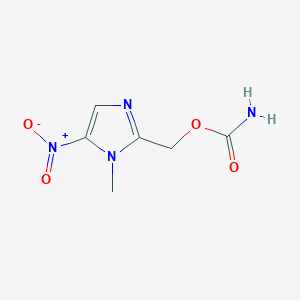

Ronidazole is a carbamate ester that is 5-nitroimidazole in which the hydrogens at positions 1 and 2 are replaced by methyl and (carbamoyloxy)methyl groups, respectively. An antiprotozoal agent, it is used in veterinary medicine for the treatment of histomoniasis and swine dysentery. It has a role as an antiprotozoal drug and an antiparasitic agent. It is a member of imidazoles, a carbamate ester and a C-nitro compound.

Antiprotozoal and antimicrobial agent used mainly in veterinary practice.

科学研究应用

果蝇细胞消融

罗尼达唑与 E. coli 酶硝基还原酶 (NTR) 结合使用,可在果蝇中以受控方式诱导细胞死亡 . 该方法优于其他现有方法,并依赖于罗尼达唑的外源应用 . NTR 的表达使用 GAL4/UAS 系统在空间上进行控制,而细胞死亡的时间控制是通过定时喂食罗尼达唑(以饮食形式提供)来实现的 .

DNA 损伤诱导

在表达 NTR 的细胞中,罗尼达唑被转化为一种有毒物质,该物质会诱导 DNA 损伤和细胞死亡 . 此特性在研究中用于研究 DNA 损伤对各种细胞类型的影响和机制 .

半胱天冬酶介导的细胞死亡

罗尼达唑喂食会诱导一系列表达 NTR 的细胞类型的半胱天冬酶介导的细胞死亡,包括上皮细胞、神经元和神经胶质细胞 . 这提供了一种方法来研究这些细胞类型中半胱天冬酶介导的细胞死亡的过程和影响 .

大规模筛选 UAS-RNAi 细胞系

罗尼达唑-NTR 只需要两个转基因,一个 GAL4 驱动基因和 UAS-NTR,后者被生成为 GFP-NTR 融合蛋白。 这使得大规模筛选 UAS-RNAi 细胞系变得容易 .

优于甲硝唑的前药

罗尼达唑被发现是 NTR 系统中比甲硝唑更好的前药,特别是在研究斑马鱼幼虫的神经元再生方面 . 它比甲硝唑在更低的浓度下更有效地消融目标细胞

属性

IUPAC Name |

(1-methyl-5-nitroimidazol-2-yl)methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFRTXSWDXZRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045400 | |

| Record name | Ronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-76-7 | |

| Record name | 1-Methyl-2-carbamoyloxymethyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ronidazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ronidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ronidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01R4M1063 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

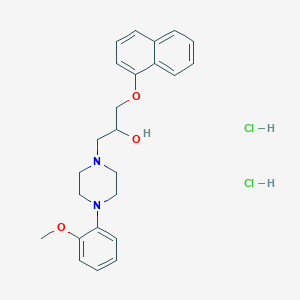

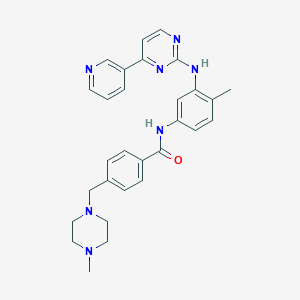

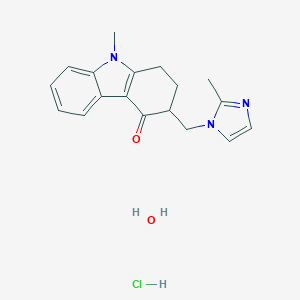

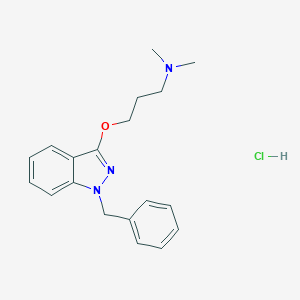

Feasible Synthetic Routes

Q1: How does Ronidazole exert its antiprotozoal activity?

A: Ronidazole, a 5-nitroimidazole, functions as a prodrug. Under anaerobic conditions, it undergoes reductive activation by microbial enzymes like nitroreductase. This reduction generates a cytotoxic nitro radical anion. This radical interacts with crucial biomolecules within the microbe, such as DNA, leading to damage and ultimately cell death. [, ]

Q2: Ronidazole is known for its efficacy against Tritrichomonas foetus. What makes it particularly effective against this parasite?

A: Tritrichomonas foetus thrives in anaerobic environments, like the feline colon. This makes it susceptible to Ronidazole's anaerobic activation and subsequent cytotoxic effects. [, ]

Q3: What is the molecular formula and weight of Ronidazole?

A: The molecular formula of Ronidazole is C7H9N3O4, and its molecular weight is 203.17 g/mol. []

Q4: What is the preferred formulation for administering Ronidazole to cats, and why?

A4: Capsules are the favored dosage form for Ronidazole in cats for several reasons:

- Taste Masking: Capsules effectively mask the extremely bitter taste of Ronidazole. [, ]

- Accurate Dosing: Capsules ensure precise dosing, minimizing the risk of neurotoxicity associated with higher doses. [, ]

- Guaranteed Ingestion: Capsules increase owner confidence that the cat has ingested the entire dose. [, ]

Q5: What strategies have been explored to improve Ronidazole delivery and what are the benefits?

A: Guar gum-coated capsules have been investigated as a means to achieve delayed release of Ronidazole. This formulation resulted in a delayed peak plasma concentration in cats, potentially improving drug efficacy and tolerability. []

Q6: What is the bioavailability of Ronidazole after oral administration in sheep?

A: Oral bioavailability of Ronidazole is extremely low in sheep, ranging from 2.6% to 6.0%. This is attributed to significant metabolism by ruminal microorganisms before the drug reaches systemic circulation. []

Q7: Does the presence of Tritrichomonas foetus infection alter Ronidazole pharmacokinetics in cats?

A: Pharmacokinetic studies in cats have not revealed significant differences in Ronidazole absorption, distribution, metabolism, or excretion between healthy cats and those infected with T. foetus. []

Q8: What is the half-life of Ronidazole in cats?

A: Ronidazole exhibits a relatively long half-life of approximately 10.5 hours in cats. This finding supports the recommendation for once-daily dosing. []

Q9: Has Ronidazole proven effective against Tritrichomonas foetus in clinical settings?

A: Yes. Multiple studies demonstrate that Ronidazole effectively resolves diarrhea and eradicates T. foetus infections in cats. [, , , , , ]

Q10: Is Ronidazole effective against Giardia infections in dogs?

A: Studies suggest that Ronidazole, combined with strict hygiene practices, can effectively reduce Giardia cyst excretion in dogs. This highlights its potential as an alternative treatment for canine giardiosis. []

Q11: Are there alternative applications of Ronidazole in research?

A: Ronidazole has been successfully used for controlled cell ablation in Drosophila research. By pairing it with the enzyme nitroreductase, researchers can induce cell death in a spatially and temporally controlled manner. []

Q12: Has Ronidazole been investigated for its efficacy against Cochlosoma infections?

A: Yes, studies in finches infected with Cochlosoma anatis-like organisms have shown that Ronidazole effectively eliminates the infection. []

Q13: Can Ronidazole be used to treat Tritrichomonas muris infections in laboratory mice?

A: A study demonstrated that a combination of Ronidazole treatment and limited culling successfully eliminated T. muris infection in a rack of research mice. []

Q14: Is there evidence of Ronidazole resistance in Tritrichomonas foetus?

A: Yes, there are documented cases of both in vivo treatment failures and in vitro resistance of T. foetus to Ronidazole, suggesting the emergence of resistant strains. []

Q15: Is there cross-resistance between Ronidazole and other nitroimidazoles?

A: The documented resistance to Ronidazole, coupled with existing concerns regarding metronidazole and tinidazole resistance in T. foetus, suggests a high probability of cross-resistance among 5-nitroimidazole drugs. []

Q16: What are the implications of nitroimidazole cross-resistance in T. foetus?

A: The potential for cross-resistance among nitroimidazoles raises concerns about treatment options for feline trichomoniasis, especially considering the limited availability of alternative effective drugs. []

Q17: Are there any reported side effects of Ronidazole in cats?

A: Yes, Ronidazole can cause reversible neurotoxicity in cats. Signs include nystagmus, ataxia, and behavioral changes. The neurotoxicity is considered dose-dependent. [, , ]

Q18: What analytical techniques are used to determine Ronidazole concentrations in various matrices?

A18: Several analytical methods have been developed to detect and quantify Ronidazole, primarily relying on:

- HPLC (High-Performance Liquid Chromatography): This technique is often coupled with UV detection or mass spectrometry for sensitive and specific analysis. [, , , , ]

- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and selective technique is widely used for trace analysis of Ronidazole and its metabolites in various matrices, including food products, animal tissues, and environmental samples. [, , , , , , , , , , ]

Q19: What are the limitations of using metronidazole to treat Tritrichomonas foetus infections in cats?

A: Metronidazole often shows limited clinical success against T. foetus infections in cats, likely due to factors like in vivo drug distribution and pharmacokinetics rather than inherent resistance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。